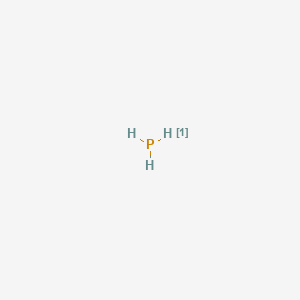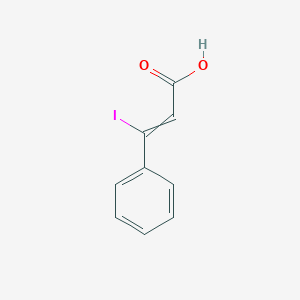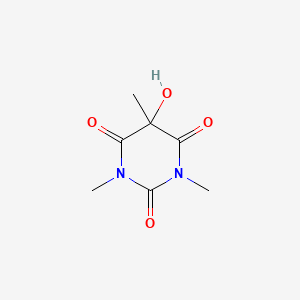
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- is a derivative of pyrimidinetrione, a class of compounds known for their diverse applications in medicinal chemistry and material science. This compound features a pyrimidine ring with three keto groups and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea and malonic acid derivatives.
Cyclization Reaction: The starting materials undergo a cyclization reaction under acidic or basic conditions to form the pyrimidine ring.
Methylation: The methyl groups at the 1, 3, and 5 positions are introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Functionalized pyrimidinetrione derivatives.
科学的研究の応用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA/RNA synthesis.
類似化合物との比較
Similar Compounds
Barbituric Acid: A well-known pyrimidinetrione derivative with sedative and hypnotic properties.
Thiobarbituric Acid: Similar structure with a sulfur atom replacing one of the oxygen atoms, used in various chemical assays.
Alloxan: Another pyrimidinetrione derivative known for its use in diabetes research.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidinetrione derivatives.
特性
CAS番号 |
23450-35-3 |
|---|---|
分子式 |
C7H10N2O4 |
分子量 |
186.17 g/mol |
IUPAC名 |
5-hydroxy-1,3,5-trimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O4/c1-7(13)4(10)8(2)6(12)9(3)5(7)11/h13H,1-3H3 |
InChIキー |
AHURIJUSYNNJFQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N(C1=O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
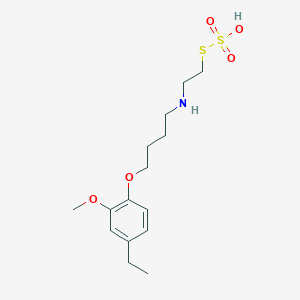
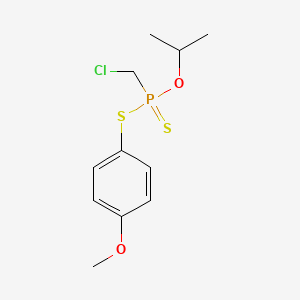
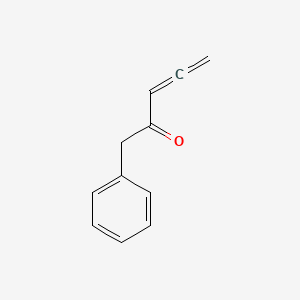
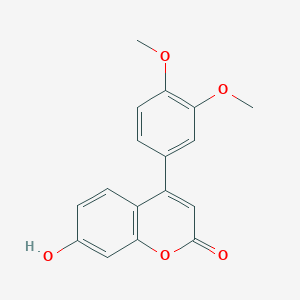
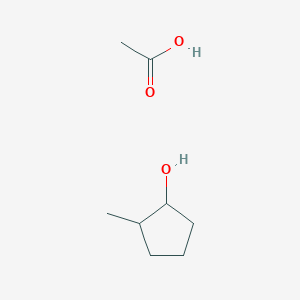
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
